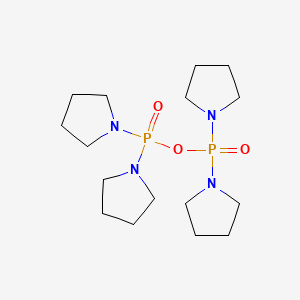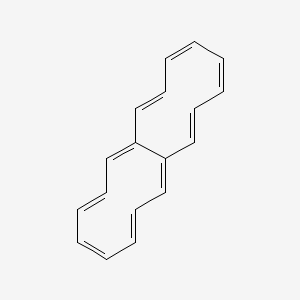![molecular formula C14H27O3P B14655452 Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate CAS No. 49830-19-5](/img/structure/B14655452.png)
Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate is an organic compound with the molecular formula C14H27O3P It is a phosphonate ester, which means it contains a phosphonate group (P(=O)(OR)2) bonded to an organic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkene or cycloalkene under specific conditions. One common method involves the use of a radical initiator to facilitate the addition of diethyl phosphite to the double bond of 4-methylcyclohex-3-en-1-ylpropyl. The reaction is usually carried out in the presence of a solvent such as acetonitrile or toluene, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as manganese (II) acetate and cobalt (II) acetate can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine or phosphine oxide.
Substitution: The ester groups can be substituted with other nucleophiles, leading to the formation of different phosphonate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reagents and conditions used .
Scientific Research Applications
Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibitors, as phosphonates are known to inhibit certain enzymes by mimicking the transition state of enzyme-catalyzed reactions.
Medicine: Research is ongoing into the potential use of phosphonate derivatives in the treatment of diseases such as osteoporosis and cancer.
Mechanism of Action
The mechanism by which diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate exerts its effects involves the interaction of the phosphonate group with specific molecular targets. In biological systems, phosphonates can inhibit enzymes by binding to the active site and preventing substrate access. This inhibition is often due to the ability of the phosphonate group to mimic the transition state of the enzyme’s natural substrate, leading to a stable enzyme-inhibitor complex .
Comparison with Similar Compounds
Similar Compounds
Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate: Unique due to its specific cycloalkene structure and phosphonate ester group.
Diethyl[2-(4-methylcyclohex-3-en-1-yl)ethyl]phosphonate: Similar structure but with an ethyl group instead of a propyl group.
Diethyl[2-(4-methylcyclohex-3-en-1-yl)methyl]phosphonate: Similar structure but with a methyl group instead of a propyl group.
Properties
CAS No. |
49830-19-5 |
|---|---|
Molecular Formula |
C14H27O3P |
Molecular Weight |
274.34 g/mol |
IUPAC Name |
4-(1-diethoxyphosphorylpropan-2-yl)-1-methylcyclohexene |
InChI |
InChI=1S/C14H27O3P/c1-5-16-18(15,17-6-2)11-13(4)14-9-7-12(3)8-10-14/h7,13-14H,5-6,8-11H2,1-4H3 |
InChI Key |
GJGRRFCWPJYRAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(C)C1CCC(=CC1)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


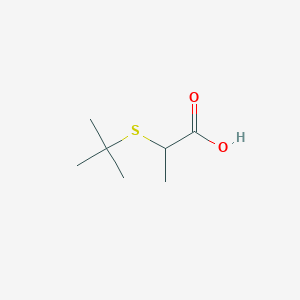
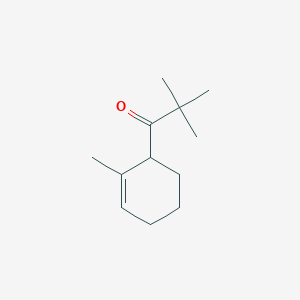
![4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid](/img/structure/B14655389.png)
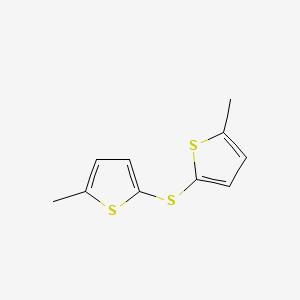
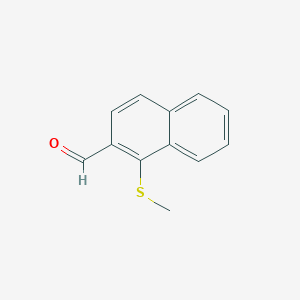
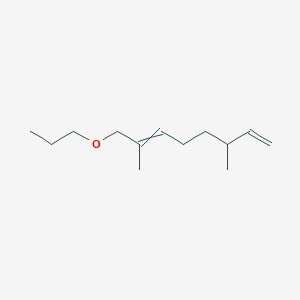
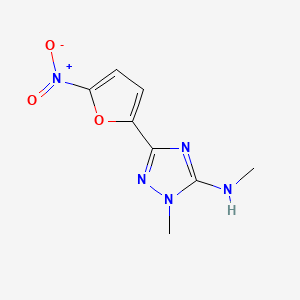
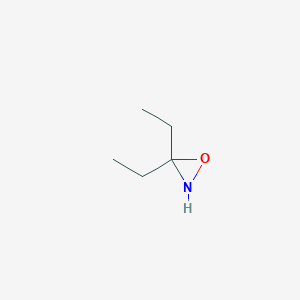
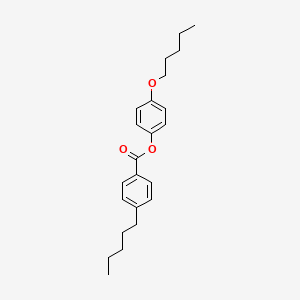


![2-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine](/img/structure/B14655437.png)
